Propyl 3-[[4-(2-imidazol-1-ylethylamino)benzoyl]amino]propanoate
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Overview
Description
Propyl 3-[[4-(2-imidazol-1-ylethylamino)benzoyl]amino]propanoate is a synthetic compound that features an imidazole ring, a benzoyl group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 3-[[4-(2-imidazol-1-ylethylamino)benzoyl]amino]propanoate typically involves multi-step reactions. One common method includes the following steps:
Formation of the Imidazole Derivative: The imidazole ring is synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.
Benzoylation: The imidazole derivative is then reacted with benzoyl chloride in the presence of a base to form the benzoyl-imidazole intermediate.
Esterification: The final step involves the esterification of the benzoyl-imidazole intermediate with propanoic acid or its derivatives under acidic or basic conditions to yield this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Propyl 3-[[4-(2-imidazol-1-ylethylamino)benzoyl]amino]propanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of amides, alcohols, and other substituted products.
Scientific Research Applications
Propyl 3-[[4-(2-imidazol-1-ylethylamino)benzoyl]amino]propanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the imidazole ring.
Pharmacology: It is investigated for its potential to inhibit enzymes and receptors, making it a candidate for drug development.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of Propyl 3-[[4-(2-imidazol-1-ylethylamino)benzoyl]amino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The benzoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure but lacking the benzoyl and ester groups.
Benzimidazole: Contains an additional benzene ring fused to the imidazole ring, offering different biological activities.
Propyl 3-aminopropanoate: Lacks the imidazole and benzoyl groups, resulting in different chemical properties.
Uniqueness
Propyl 3-[[4-(2-imidazol-1-ylethylamino)benzoyl]amino]propanoate is unique due to its combination of an imidazole ring, benzoyl group, and ester functionality. This combination allows it to interact with a wide range of biological targets and undergo diverse chemical reactions, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
propyl 3-[[4-(2-imidazol-1-ylethylamino)benzoyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-2-13-25-17(23)7-8-21-18(24)15-3-5-16(6-4-15)20-10-12-22-11-9-19-14-22/h3-6,9,11,14,20H,2,7-8,10,12-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNCPTARCNPSEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCNC(=O)C1=CC=C(C=C1)NCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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